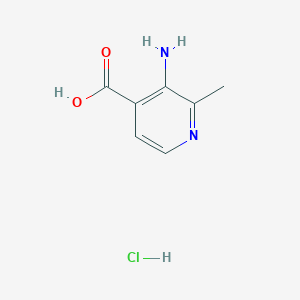

3-Amino-2-methylpyridine-4-carboxylic acid;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

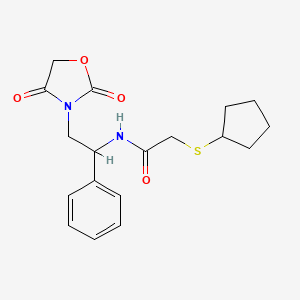

3-Amino-2-methylpyridine-4-carboxylic acid;hydrochloride is a pyridine derivative. It is also known as 2-amino-4-methylnicotinic acid hydrochloride . The compound has a molecular weight of 188.61 .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 3-Methylpyridine-2-carboxylic acid, also known as 3-methylpicolinic acid (3-MepicH), can undergo C-alkylation with 3-chlorobenzyl chloride when reacted with lithium diisopropylamide (LDA) .Molecular Structure Analysis

The molecular structure of 3-Amino-2-methylpyridine-4-carboxylic acid;hydrochloride has been analyzed in several studies . The compound belongs to the centrosymmetric space group P2 1/ c in a monoclinic crystal system .Chemical Reactions Analysis

In drug synthesis, similar compounds like 3-Amino-2-chloro-4-methylpyridine undergo crucial reactions like substitution, amidation, cyclization, bromination, demethylation, and deacetylation .Physical And Chemical Properties Analysis

The compound is a powder with a molecular weight of 188.61 . Other physical and chemical properties specific to 3-Amino-2-methylpyridine-4-carboxylic acid;hydrochloride were not found in the search results.Applications De Recherche Scientifique

Antibacterial and Anticancer Applications

One significant area of application is in the development of antibacterial agents. For instance, pyridonecarboxylic acids, which share a structural relationship with the compound , have been synthesized for their antibacterial activity. Notably, compounds with cyclic amino substitutions have shown promising antibacterial properties, warranting further biological studies to explore their potential as antibacterial agents (Egawa et al., 1984). Additionally, derivatives of aminopyridines have been studied for their anticancer properties, with some compounds demonstrating significant effects on the proliferation and survival of cancer cells (Temple et al., 1983).

Supramolecular Chemistry and Crystal Engineering

Another area of interest lies in supramolecular chemistry and crystal engineering. Co-crystallization of substituted salicylic acids with 4-aminopyridine has yielded complex solid forms, showcasing the importance of hydrogen bonding in the formation of diverse supramolecular structures (Montis & Hursthouse, 2012). These findings contribute to our understanding of crystal formation and the role of molecular interactions in material science.

Material Science Applications

In material science, the synthesis and characterization of complexes, such as zinc(II)-pyridine dicarboxylate complexes, have been explored. These studies shed light on the role of hydrogen bonds and π-π interactions in constructing three-dimensional supramolecular frameworks, which are crucial for developing novel materials with desired properties (Çolak et al., 2010).

Biochemistry and Medicinal Chemistry

In biochemistry and medicinal chemistry, unusual amino acids, including derivatives of pyridine carboxylic acids, have been recognized as invaluable for synthesizing complex molecules and drugs. Their unique structure and functionality make them essential building blocks in drug development, highlighting their importance across various therapeutic areas (Blaskovich, 2016).

Safety And Hazards

Propriétés

IUPAC Name |

3-amino-2-methylpyridine-4-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2.ClH/c1-4-6(8)5(7(10)11)2-3-9-4;/h2-3H,8H2,1H3,(H,10,11);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIOPIOAPKVWTAH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1N)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-2-methylpyridine-4-carboxylic acid;hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2675686.png)

![(4Z)-12-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(pyridin-3-yl)methylidene]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one; 1,4-dioxane](/img/structure/B2675693.png)

![N-1,3-benzodioxol-5-yl-N'-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide](/img/structure/B2675694.png)

![(E)-(1,2,3,4,10,11-hexahydro-5H-spiro[benzo[c]pyrano[3,2-g]chromene-9,1'-cyclohexan]-5-ylidene)hydrazine](/img/structure/B2675696.png)

![2-[4-(1H-pyrazol-1-ylmethyl)phenyl]benzonitrile](/img/structure/B2675697.png)

![5-(3,4-Dimethoxyphenyl)-6-methyl[1,2,3,4]tetraazolo[1,5-a]pyrimidine](/img/structure/B2675700.png)

![N-(3,5-dimethoxyphenyl)-2-{[3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2675701.png)

![3-(3,4-Dimethoxyphenyl)-2-methyl-7-[(4-nitrophenyl)methoxy]chromen-4-one](/img/structure/B2675706.png)